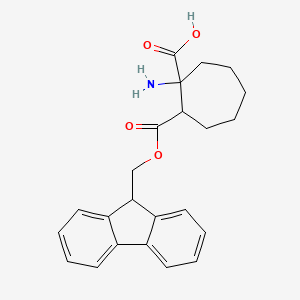
Fmoc-1-amino-1-cycloheptanecarboxylic-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic compound used primarily in peptide synthesis. It is an unnatural amino acid that has been employed in the creation of peptide libraries for research purposes . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-amino-1-cycloheptanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-1-amino-1-cycloheptanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-1-amino-1-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
Fmoc-1-amino-1-cycloheptanecarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions with target molecules . The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
相似化合物的比较
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
Fmoc-1-amino-1-cycloheptanecarboxylic acid is unique due to its seven-membered cycloheptane ring, which provides distinct steric and conformational properties compared to its cyclohexane and cyclopentane analogs. This uniqueness can influence the folding and stability of peptides, making it a valuable tool in peptide research and development .
属性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c24-23(22(26)27)13-7-1-2-12-20(23)21(25)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14,24H2,(H,26,27) |
InChI 键 |
UOXACMYUJGSXRN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















